molecular formula C20H20FN3O3 B2419534 2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide CAS No. 2379997-98-3

2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide

Cat. No.: B2419534
CAS No.: 2379997-98-3
M. Wt: 369.396
InChI Key: AYRJSCGLFRDMAY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a morpholinylmethyl group, and a benzoxazolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Morpholinylmethyl Group: This step involves the reaction of the benzoxazole intermediate with morpholine and formaldehyde under Mannich reaction conditions.

    Attachment of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Corresponding oxides

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives at the fluorophenyl group

Scientific Research Applications

2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-fluorophenyl)morpholin-3-one
  • 6-(2-Fluorophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-15-3-1-14(2-4-15)11-20(25)22-16-5-6-19-17(12-16)18(23-27-19)13-24-7-9-26-10-8-24/h1-6,12H,7-11,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRJSCGLFRDMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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